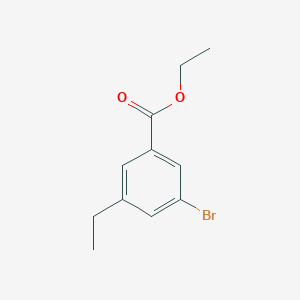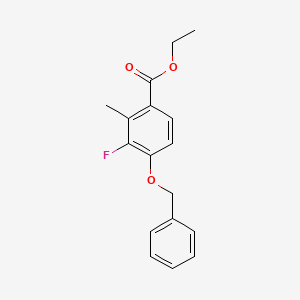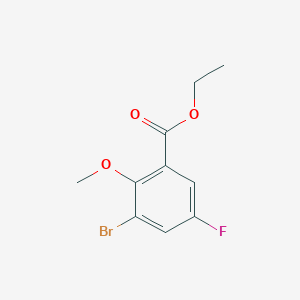![molecular formula C14H13N7O3 B14025681 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide is a complex organic compound with a unique structure that includes a triazine ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide typically involves the reaction of a triazine derivative with an indole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(1E)-2-phenylpropylidene]acetohydrazide
- 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl]benzonitrile
Uniqueness
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide is unique due to its specific combination of a triazine ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13N7O3 |
|---|---|
Poids moléculaire |
327.30 g/mol |
Nom IUPAC |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-6- |
Clé InChI |
PBXDUIKSRUWHPC-FMQZQXMHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)CNC3=NNC(=O)NC3=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)

![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)


![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)

![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)
![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)
